molecular formula C16H16O7 B1203681 Nanaomycin B CAS No. 52934-85-7

Nanaomycin B

Cat. No.: B1203681
CAS No.: 52934-85-7
M. Wt: 320.29 g/mol
InChI Key: IRFITFGOKXSNHV-GHYDZUPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nanaomycin B is a natural product found in Streptomyces rosa with data available.

Scientific Research Applications

Cancer Treatment

  • Anticancer Activity : Nanaomycin B has demonstrated significant antiproliferative effects across various cancer cell lines. For instance, it has been shown to inhibit the growth of neuroblastoma cells by inducing cell death through the activation of the Nrf2-antioxidant signaling pathway .
  • Combination Therapy : Research indicates that this compound can enhance the efficacy of other anticancer agents when used in combination therapy. For example, it has been studied alongside JQ1, a BET bromodomain inhibitor, to synergistically induce cell death in neuroblastoma cells .
  • Inhibition of Epithelial-Mesenchymal Transition (EMT) : Nanaomycin K, a derivative closely related to this compound, has been found to inhibit EMT in bladder cancer cells induced by TGF-β. This effect is crucial as EMT is a key process in cancer metastasis .

Table 1: Summary of Key Studies on this compound

StudyCell LineFindingsMechanism
Kuck et al., 2010HCT116Inhibition of proliferation at 400 nMDNMT3B inhibition
Omura et al., 1974A549Demethylation of RASSF1A promoterReactivation of tumor suppressor gene
Recent Study (2023)Bladder Cancer CellsInhibition of growth and migrationEMT inhibition via TGF-β signaling

Properties

CAS No.

52934-85-7

Molecular Formula

C16H16O7

Molecular Weight

320.29 g/mol

IUPAC Name

2-[(3R,10aR)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid

InChI

InChI=1S/C16H16O7/c1-7-16(22)10(5-8(23-7)6-12(18)19)14(20)9-3-2-4-11(17)13(9)15(16)21/h2-4,7-8,10,17,22H,5-6H2,1H3,(H,18,19)/t7?,8-,10?,16+/m1/s1

InChI Key

IRFITFGOKXSNHV-GHYDZUPMSA-N

SMILES

CC1C2(C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O

Isomeric SMILES

CC1[C@@]2(C(C[C@@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O

Canonical SMILES

CC1C2(C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O

Synonyms

nanaomycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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